2-Amino-N-isopropyl-3-methylbutanamide
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Overview
Description
N-Isopropyl L-Valinamide: is an organic compound with the molecular formula C8H18N2O. It is a derivative of the amino acid L-valine, where the carboxyl group is replaced by an amide group, and the amino group is substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isopropyl L-Valinamide can be synthesized through several methods. One common approach involves the reaction of L-valine with isopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods: Industrial production of N-Isopropyl L-Valinamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-Isopropyl L-Valinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce primary or secondary amines .
Scientific Research Applications
Chemistry: N-Isopropyl L-Valinamide is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Biology: In biological research, this compound is studied for its potential role in protein engineering and enzyme inhibition. It can be used to modify proteins to enhance their stability or activity .
Medicine: Its structural similarity to amino acids makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, N-Isopropyl L-Valinamide is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings .
Mechanism of Action
The mechanism by which N-Isopropyl L-Valinamide exerts its effects involves interactions with specific molecular targets. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
N-Isopropyl L-Alaninamide: Similar structure but derived from L-alanine.
N-Isopropyl L-Leucinamide: Derived from L-leucine, with a bulkier side chain.
N-Isopropyl L-Isoleucinamide: Similar to N-Isopropyl L-Valinamide but with a different branching pattern in the side chain.
Uniqueness: N-Isopropyl L-Valinamide is unique due to its specific structural features, such as the isopropyl group and the valine-derived backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-amino-3-methyl-N-propan-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-5(2)7(9)8(11)10-6(3)4/h5-7H,9H2,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIJAGYKJKFWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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